N-Ethyl tadalafil N-Ethyl tadalafil N-Ethyl tadalafil is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 1609405-34-6
VCID: VC0537035
InChI: InChI=1S/C23H21N3O4/c1-2-25-11-20(27)26-17(23(25)28)10-15-14-5-3-4-6-16(14)24-21(15)22(26)13-7-8-18-19(9-13)30-12-29-18/h3-9,17,22,24H,2,10-12H2,1H3/t17-,22-/m1/s1
SMILES: CCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Molecular Formula: C21H23NO2
Molecular Weight: 321.42

N-Ethyl tadalafil

CAS No.: 1609405-34-6

Cat. No.: VC0537035

Molecular Formula: C21H23NO2

Molecular Weight: 321.42

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

N-Ethyl tadalafil - 1609405-34-6

Specification

CAS No. 1609405-34-6
Molecular Formula C21H23NO2
Molecular Weight 321.42
IUPAC Name (2R,8R)-2-(1,3-benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Standard InChI InChI=1S/C23H21N3O4/c1-2-25-11-20(27)26-17(23(25)28)10-15-14-5-3-4-6-16(14)24-21(15)22(26)13-7-8-18-19(9-13)30-12-29-18/h3-9,17,22,24H,2,10-12H2,1H3/t17-,22-/m1/s1
Standard InChI Key QGNIMKVVHAXCSK-VGOFRKELSA-N
SMILES CCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Appearance Solid powder

Introduction

Chemical Structure and Properties

N-Ethyl tadalafil (C₂₃H₂₁N₃O₄) has a molecular weight of 403.43 g/mol and is structurally related to tadalafil, with the key difference being the ethyl group substitution instead of the methyl group on the nitrogen atom . This compound features a complex heterocyclic structure with multiple ring systems including a pyrazino-pyrido-indole core, which contributes to its biological activity.

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of N-Ethyl Tadalafil

PropertyValueReference
Molecular FormulaC₂₃H₂₁N₃O₄
Molecular Weight403.43 g/mol
CAS Number1609405-34-6
Physical StateSolid (white to off-white)
Melting Point>250°C (decomposition)
Density1.48 g/cm³ (Predicted)
SolubilitySlightly soluble in chloroform and DMSO
pKa16.83±0.40 (Predicted)
IUPAC Name(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.0³ʹ⁸.0¹¹ʹ¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione
SMILES NotationO=C1N2C@@HC=5C=C6C(=CC5)OCO6

The compound contains a benzodioxole group attached to a complex heterocyclic core structure. Its three-dimensional conformation significantly influences its biological activity and receptor interactions.

Relationship to Tadalafil

N-Ethyl tadalafil is classified as an analog of tadalafil, which is an established phosphodiesterase type 5 (PDE5) inhibitor used clinically for erectile dysfunction and pulmonary arterial hypertension . The structural difference between the two compounds lies in the substitution of the N-methyl group in tadalafil with an N-ethyl group in N-Ethyl tadalafil .

Structural Comparison

This ethyl substitution represents a significant modification that may alter the compound's pharmacokinetic and pharmacodynamic properties when compared to the parent compound. Such modifications of tadalafil are common in research settings, where structural analogs are synthesized to study structure-activity relationships and potentially develop compounds with improved properties .

Most tadalafil analogs, including N-Ethyl tadalafil, are generated through modification of the N-methyl group, either by removal or replacement with other functional groups . This particular modification pattern has been observed in various research studies and is significant in understanding the structure-activity relationships of this class of compounds.

Synthesis and Preparation

The synthesis of N-Ethyl tadalafil can be approached through methods similar to those used for tadalafil synthesis, with modifications to introduce the ethyl group at the appropriate position.

General Synthetic Approach

Based on synthetic pathways described for tadalafil and related compounds, the synthesis of N-Ethyl tadalafil typically involves:

  • Pictet-Spengler cyclization reaction as a key step to form the tetrahydro-β-carboline core structure

  • Modification of the nitrogen substituent to introduce the ethyl group

  • Coupling reactions to complete the heterocyclic ring system

The synthesis often begins with D-tryptophan and piperonal as starting materials, following reaction pathways similar to those established for tadalafil but with modifications to introduce the ethyl group instead of the methyl group .

Synthetic Route Considerations

Advanced synthetic approaches for N-Ethyl tadalafil may utilize:

  • Stereoselective reactions to maintain the correct stereochemistry at the chiral centers

  • Coupling reagents such as DCC/HOBt for amide formation

  • Specific catalysts for hydrogenation and other transformation steps

  • Protection and deprotection strategies for selective functionalization

Pharmacological Properties

N-Ethyl tadalafil is primarily studied as a phosphodiesterase (PDE) inhibitor, similar to tadalafil, with a focus on its potential effects on cyclic guanosine monophosphate (cGMP) metabolism .

Research and Analytical Considerations

N-Ethyl tadalafil has been identified and characterized in various research contexts, including studies of tadalafil analogs and investigations of dietary supplements.

Analytical Methods for Detection and Characterization

Several analytical techniques have been employed for the detection and characterization of N-Ethyl tadalafil:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

These methods allow for the identification and quantification of N-Ethyl tadalafil in various matrices, including pharmaceutical preparations and dietary supplements. For instance, UV spectral analysis has shown that N-Ethyl tadalafil exhibits spectral characteristics nearly identical to tadalafil, which is useful for identification purposes .

Presence in Dietary Supplements

Research has identified N-Ethyl tadalafil as an undeclared ingredient in some dietary supplements marketed for sexual enhancement. In one study, N-Ethyl tadalafil was estimated to be present at approximately 3 mg per capsule in a supplement that also contained sildenafil and other tadalafil analogs . This finding highlights the importance of analytical methods for detecting potentially undeclared pharmaceutical ingredients in dietary supplements.

Applications and Current Research

Research Applications

N-Ethyl tadalafil is primarily used as a research compound in pharmaceutical studies, particularly in:

  • Structure-activity relationship studies of PDE inhibitors

  • Development of analytical standards for detecting pharmaceutical adulterants

  • Investigations of tadalafil metabolism and analog formation

In research settings, N-Ethyl tadalafil serves as a valuable reference standard for analytical methods aimed at detecting pharmaceutical adulterants in dietary supplements and other products .

FormDescriptionTypical Use
PowderSolid form (typically white to off-white)General research purposes
SolutionDissolved in methanol (typically 100 μg/mL)Analytical standard for calibration
Reference standardCertified reference materialQuality control in analytical methods

Future Research Directions

Several aspects of N-Ethyl tadalafil warrant further investigation:

Pharmacological Profiling

Comprehensive studies of:

  • Specific binding affinity for various PDE isoenzymes

  • Pharmacokinetic properties including absorption, distribution, metabolism, and excretion

  • Comparative efficacy against tadalafil and other PDE5 inhibitors

  • Potential therapeutic applications beyond those established for tadalafil

Analytical Method Development

Development of:

  • More sensitive and specific detection methods for regulatory and quality control purposes

  • Simplified analytical approaches for rapid screening

  • Methods for simultaneous detection of multiple tadalafil analogs

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